
(3R,4S,5S,6R)-6-(乙酰氧基甲基)四氢-2H-吡喃-2,3,4,5-四乙酸酯
描述
Synthesis Analysis
The synthesis of related tetrahydro-2H-pyran compounds typically involves strategic reactions such as the Koenigs–Knorr reaction, which has been demonstrated in the synthesis of n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a compound with a similar structure (Mönch et al., 2013). This process highlights the central role of glycosylation reactions in forming the pyran ring system with desired stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds within this family has been extensively studied using crystallography and spectroscopy. For example, the crystal structure of a related compound, (Zukerman-Schpector et al., 2015), revealed a distorted half-boat conformation for the pyran ring, emphasizing the structural diversity achievable within this chemical family.
Chemical Reactions and Properties
Chemical reactions involving tetrahydro-2H-pyran derivatives are crucial for their functionalization and application. Reactions such as condensation with formaldehyde (Bazhykova et al., 2018) and multicomponent reactions (Azzam & Mohareb, 2015) have been explored for synthesizing new derivatives with diverse functionalities.
Physical Properties Analysis
The physical properties of tetrahydro-2H-pyran derivatives, such as solubility and thermal behavior, are influenced by their structural motifs. Research by (Abbas, 1996) on poly(2-acetoxymethyl-3,4-dihydro-2H-pyran) highlights the water solubility and thermal properties of these compounds, which are critical for their practical applications.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and stability under various conditions, are pivotal for the application of tetrahydro-2H-pyran derivatives. The work of (Magyar & Hell, 2018) on the synthesis of pentasubstituted 4H-pyrans using a molecular sieve-supported zinc catalyst showcases the innovative approaches to enhancing the reactivity and selectivity of these compounds.
科学研究应用
吲哚衍生物的合成:Liu 等人(2010 年)的一项研究描述了使用与“(3R,4S,5S,6R)-6-(乙酰氧基甲基)四氢-2H-吡喃-2,3,4,5-四乙酸酯”结构相关的化合物合成吲哚衍生物。该合成在有机化学领域具有重要意义 (Liu 等人,2010).
双重抑制活性:Xu 等人(2020 年)研究了一种具有相似结构的化合物,因为它具有强大的双重抑制活性和对大鼠和小鼠模型中血糖波动有强大的抑制作用,突出了其在糖尿病治疗中的潜力 (Xu 等人,2020).
SGLT2 抑制剂的合成:Liu 等人(2008 年)的工作重点是使用与所讨论化合物结构相似的一种化合物制备 C-芳基葡糖苷 SGLT2 抑制剂的新方法。这项研究为糖尿病的治疗做出了贡献 (Liu 等人,2008).
四氢呋喃和四氢吡喃衍生物的合成:Mönch 等人(2013 年)的一项研究通过 Koenigs-Knorr 反应证明了相关化合物的合成,这是一种有机合成中的有价值的方法 (Mönch 等人,2013).
在他汀类合成中的应用:Troiani 等人(2011 年)报道了使用化学选择性胰酶粉末催化反应合成关键他汀类侧链中间体,这在制药生产中具有相关性 (Troiani 等人,2011).
生态友好型合成方法:Nikpassand 和 Farshami(2020 年)提出了一种使用氨基葡萄糖功能化的二氧化硅包覆纳米颗粒合成新型化合物的生态友好方法。这种方法对绿色化学具有重要意义 (Nikpassand 和 Farshami,2020).
电催化级联反应:Elinson 等人(2018 年)的一项研究探索了一种电解过程,揭示了一条具有生物医学应用的官能化化合物的“绿色”途径 (Elinson 等人,2018).
挥发性化合物合成:Chikashita 等人(1993 年)专注于用于科学研究的挥发性化合物的反式异构体的立体选择性合成,说明了该化合物在分析化学中的用途 (Chikashita 等人,1993).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
作用机制
Mode of Action
It’s known that the compound can undergo transformations into other compounds . For example, it can be transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and 4-methoxyphenyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside .
Biochemical Pathways
Galactose, which can assume two possible stereochemical configurations (d-/l-), is able to exist in the thermodynamically favored six-membered ring form as galactopyranose (galp), or in the less favored five-membered ring form as galactofuranose (galf) .
Result of Action
It’s known that the compound can undergo transformations into other compounds .
属性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-RRMRAIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is D-galactopyranose pentaacetate used in the synthesis of prodrugs targeting β-galactosidase?
A1: D-galactopyranose pentaacetate serves as a precursor for introducing a galactose moiety into the prodrug structure []. This is crucial because β-galactosidase, an enzyme often overexpressed in specific tissues or disease states, can cleave the galactose moiety. This cleavage releases the active drug specifically at the target site, potentially enhancing efficacy and reducing off-target effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





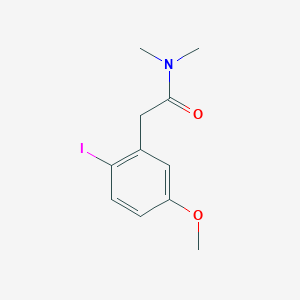

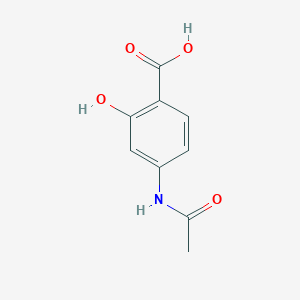

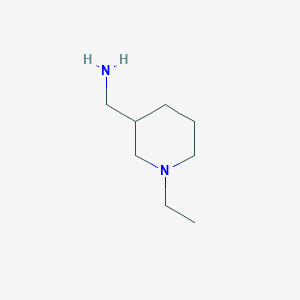
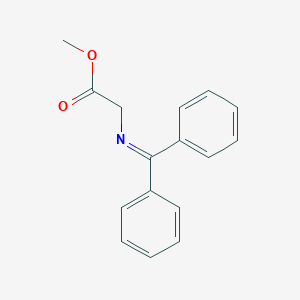
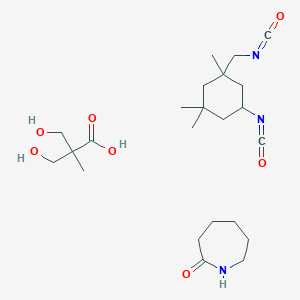
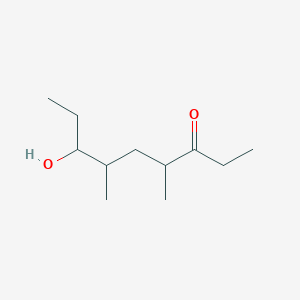

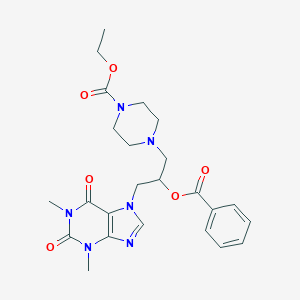
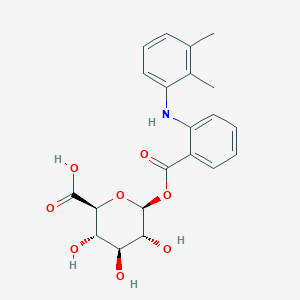
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)